1,3-Bis(chloromethyl)-2,4,5,6-tetramethylbenzene, also known by various names including 3,6-bis(chloromethyl)durene and bis(chloromethyl)durene, is an organic compound with the molecular formula C₁₂H₁₆Cl₂. It has a molecular weight of approximately 231.16 g/mol and is characterized by its chloromethyl functional groups attached to a tetramethyl-substituted benzene ring. This compound is notable for its potential applications in organic synthesis and materials science due to its unique structure and reactivity .
1,3-Bis(chloromethyl)-2,4,5,6-tetramethylbenzene can be synthesized through several methods:
The unique structure of 1,3-bis(chloromethyl)-2,4,5,6-tetramethylbenzene lends itself to various applications:
Several compounds share structural similarities with 1,3-bis(chloromethyl)-2,4,5,6-tetramethylbenzene. Below is a comparison highlighting its uniqueness:
Compound Name | Molecular Formula | Unique Features |
---|---|---|
1,2-Bis(chloromethyl)-3,4,5,6-tetramethylbenzene | C₁₂H₁₆Cl₂ | Different substitution pattern on the benzene ring |
1,4-Bis(chloromethyl)-2,3,5,6-tetramethylbenzene | C₁₂H₁₆Cl₂ | Chloromethyl groups located at para positions |
1-Bromo-2-methoxy-4-methyltoluene | C₉H₁₃BrO | Contains bromine instead of chloromethyl groups |
Durene (1,2,4,5-tetramethylbenzene) | C₁₀H₁₄ | No chloromethyl groups; serves as a precursor |
The primary uniqueness of 1,3-bis(chloromethyl)-2,4,5,6-tetramethylbenzene lies in its specific arrangement of chloromethyl groups at the 1 and 3 positions on a highly substituted benzene ring. This configuration may influence its chemical reactivity and potential applications compared to other similar compounds .
The Blanc chloromethylation reaction, discovered by Gustave Louis Blanc in 1923, remains a cornerstone for introducing chloromethyl groups onto aromatic systems. For durene derivatives, the reaction proceeds via electrophilic aromatic substitution under acidic conditions. Formaldehyde and hydrogen chloride react in the presence of a Lewis acid catalyst, typically zinc chloride (ZnCl₂), to generate a chloromethyl electrophile.
Mechanistic Insights:
Optimization Considerations:
Table 1: Blanc Chloromethylation Conditions for Durene
Parameter | Typical Range |
---|---|
Catalyst (ZnCl₂) | 10–20 mol% |
Temperature | 50–80°C |
Reaction Time | 4–8 hours |
Yield | 60–75% |
Modern adaptations of the Blanc reaction employ advanced catalytic systems to enhance efficiency and regioselectivity.
Phase Transfer Catalysis (PTC):
A biphasic system using polyethylene glycol (PEG-800) as a phase transfer catalyst enables efficient chloromethylation of durene in aqueous media. The catalytic system comprises ZnCl₂, acetic acid, and sulfuric acid, which synergistically activate formaldehyde and facilitate interfacial transfer of reactants.
Key Findings:
Table 2: Catalytic Systems for Chloromethylation
Component | Function |
---|---|
ZnCl₂ | Lewis acid catalyst |
PEG-800 | Phase transfer catalyst |
H₂SO₄ | Acid activator for formaldehyde |
CH₃COOH | Solubility enhancer |
Continuous-flow chemistry offers significant advantages over batch methods, including precise parameter control and reduced byproduct formation.
Process Design:
Advantages:
Emerging solid-state methodologies aim to improve regioselectivity and reduce solvent use.
Mechanochemical Strategies:
Ball milling durene with paraformaldehyde and ZnCl₂ under solvent-free conditions induces chloromethylation via mechanical energy. Preliminary studies suggest:
Challenges:
The synthesis of 1,3-bis(chloromethyl)-2,4,5,6-tetramethylbenzene represents a sophisticated example of electrophilic aromatic substitution chemistry applied to highly substituted benzene rings [1] [2]. This compound, bearing the molecular formula C₁₂H₁₆Cl₂ and molecular weight 231.16 g/mol, exemplifies the complex mechanistic pathways involved in chloromethylation reactions of polyalkylated aromatic systems [2] [3]. The formation of this bis-chloromethylated product requires precise control of reaction conditions and an understanding of the underlying mechanistic principles governing electrophilic attack on sterically hindered aromatic substrates [6] [11].
Property | Value |
---|---|
CAS Number | 54490-78-7 |
Molecular Formula | C₁₂H₁₆Cl₂ |
Molecular Weight (g/mol) | 231.16 |
Exact Mass (g/mol) | 230.063 |
Melting Point (°C) | 117 |
Log P | 4.3978 |
IUPAC Name | 1,3-bis(chloromethyl)-2,4,5,6-tetramethylbenzene |
The mechanistic pathway for chloromethylation of polyalkylated benzenes follows the classical electrophilic aromatic substitution mechanism, proceeding through formation of a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex [28] [29]. In polyalkylated systems such as 1,2,4,5-tetramethylbenzene (durene), the multiple methyl substituents significantly influence both the electronic and steric environment of the aromatic ring [25] [31].
The reaction mechanism proceeds through three distinct phases. First, depolymerization of paraformaldehyde by hydrochloric acid generates formaldehyde, which subsequently undergoes protonation to form the hydroxymethyl cation (CH₂OH⁺) as the active electrophile [43] [17]. This electrophile formation step exhibits an activation energy of 12-15 kcal/mol and represents a crucial preparatory phase in the overall reaction sequence [37].
The second phase involves the rate-determining electrophilic attack on the aromatic ring, characterized by activation energies of 25-30 kcal/mol [33] [37]. The aromatic pi-electrons attack the hydroxymethyl cation, forming a benzenium ion intermediate with disrupted aromaticity [18] [28]. In polyalkylated benzenes, the electron-donating methyl groups significantly stabilize this carbocation intermediate through hyperconjugation and inductive effects [25] [31].
Reaction Type | Activation Energy (kcal/mol) | Rate Determining Step | Temperature Dependence |
---|---|---|---|
Electrophile formation (CH₂OH⁺) | 12-15 | No | Moderate |
Aromatic attack (σ-complex formation) | 25-30 | Yes | High |
Deprotonation (aromaticity restoration) | 8-12 | No | Low |
Chloride substitution | 15-20 | No | Moderate |
The third phase encompasses rapid deprotonation and chloride substitution, restoring aromaticity and forming the chloromethylated product [29] [33]. The deprotonation step exhibits relatively low activation energies of 8-12 kcal/mol, reflecting the thermodynamic driving force for aromatic stabilization [18] [30].
In highly substituted systems like durene, the regioselectivity of electrophilic attack becomes critically important [25]. The four methyl groups create a sterically crowded environment that directs incoming electrophiles to the least hindered positions [1] . The formation of 1,3-bis(chloromethyl)-2,4,5,6-tetramethylbenzene demonstrates selective substitution at positions 1 and 3, which represent the only available sites for electrophilic attack in the tetramethyl-substituted framework [2] .
Lewis acid catalysts play a fundamental role in controlling both the rate and regioselectivity of chloromethylation reactions [10] [11]. Zinc chloride emerges as the catalyst of choice for chloromethylation due to its optimal balance of electrophilic activation and selectivity control [6] [17]. The mechanism involves coordination of zinc chloride with formaldehyde, generating a more electrophilic species that facilitates aromatic substitution under milder conditions [11] [39].
The catalytic cycle begins with zinc chloride coordination to the carbonyl oxygen of formaldehyde, increasing the electrophilicity of the carbon center [40] [41]. This Lewis acid-base interaction polarizes the carbon-oxygen bond, making the carbon more susceptible to nucleophilic attack by aromatic pi-electrons [10] [39]. The resulting zinc chloride-formaldehyde complex serves as a reservoir for the active hydroxymethyl cation species [11] [42].
Lewis Acid Catalyst | Catalyst Loading (equiv) | Primary Product Type | Selectivity | Diarylmethane Formation |
---|---|---|---|---|
ZnCl₂ | 0.3-1.0 | Chloromethyl compounds | High | Minimal |
AlCl₃ | 0.5-1.0 | Diarylmethane + Chloromethyl | Moderate | Significant |
FeCl₃ | 0.5 | Diarylmethane only | Low | Predominant |
TiCl₄ | 0.5 | Chloromethyl compounds | Very High | Suppressed |
Comparative studies reveal significant differences in catalyst performance [11] [35]. Aluminum chloride and ferric chloride promote diarylmethane formation through over-activation of the aromatic substrate, leading to secondary reactions between chloromethylated products and additional aromatic molecules [11] [35]. Ferric chloride exhibits particularly aggressive behavior, generating predominantly diarylmethane products with virtually no recoverable chloromethyl compounds [11].
Titanium tetrachloride demonstrates exceptional selectivity for chloromethylation over diarylmethane formation [11]. The unique coordination environment of titanium appears to provide steric hindrance that suppresses secondary reactions while maintaining sufficient electrophilic activation for primary chloromethylation [11] [14]. This selectivity proves particularly valuable in polyalkylated systems where steric constraints already limit reaction pathways [25].
The mechanism of regiochemical control involves preferential coordination of the Lewis acid catalyst with specific sites on the aromatic substrate [12] [13]. In tetramethylbenzene systems, the methyl groups create electron-rich regions that enhance the nucleophilicity of adjacent aromatic carbons [25] [31]. Zinc chloride coordination with these activated sites facilitates selective electrophilic attack while minimizing undesired substitution patterns [10] [17].
Solvent selection profoundly influences both the kinetics and selectivity of chloromethylation reactions [17] [18]. The choice of reaction medium affects multiple aspects of the mechanism, including electrophile stability, substrate solvation, and byproduct formation pathways [17] [43]. Polar protic solvents generally enhance reaction rates through stabilization of ionic intermediates, while nonpolar solvents may favor alternative reaction pathways leading to unwanted byproducts [17] [18].
Concentrated hydrochloric acid serves as both solvent and reactant, providing the chloride source for final product formation [43] [17]. The high dielectric constant of aqueous hydrochloric acid (ε = 78.4) effectively stabilizes the carbocation intermediates formed during electrophilic aromatic substitution [17]. This stabilization lowers the activation energy for sigma-complex formation and accelerates overall reaction rates [18] [33].
Solvent | Dielectric Constant | Reaction Rate | Selectivity | Byproduct Formation |
---|---|---|---|---|
Concentrated HCl (aqueous) | 78.4 | Fast | Good | Moderate |
Acetic acid | 6.2 | Moderate | Good | Low |
Dichloromethane | 8.9 | Moderate | Moderate | Moderate |
Ionic Liquid [emim]BF₄ | ~15 | Fast | Excellent | Very low |
Acetic acid demonstrates unique promotional effects in chloromethylation reactions [43] [17]. Beyond its role as a polar aprotic solvent, acetic acid appears to enhance the solubility of paraformaldehyde, promoting better contact between reactants [43]. The moderate dielectric constant (ε = 6.2) provides sufficient polarity for carbocation stabilization while avoiding excessive solvation that might impede electrophilic attack [17] [43].
Ionic liquids represent a promising alternative to conventional solvents for chloromethylation reactions [17]. Imidazolium-based ionic liquids such as 1-ethyl-3-methylimidazolium tetrafluoroborate demonstrate exceptional performance, combining rapid reaction rates with high selectivity and minimal byproduct formation [17]. The unique properties of ionic liquids, including negligible vapor pressure and tunable polarity, enable precise control over reaction conditions [17].
The formation of bis(chloromethyl) ether represents a significant byproduct concern in chloromethylation reactions [6] [20]. This highly toxic compound forms through condensation of formaldehyde with hydrogen chloride under reaction conditions [20] [42]. Solvent choice significantly influences ether formation, with polar protic solvents generally suppressing this unwanted pathway through competitive solvation effects [17] [20].
Substrate | Temperature (°C) | Reaction Time (h) | Conversion (%) | Main Product |
---|---|---|---|---|
Benzene | 70-80 | 8-12 | 56 | Benzyl chloride |
Toluene | 70 | 5 | 87 | 4-Chloromethyltoluene |
m-Xylene | 70 | 5 | 95 | Chloromethyl-m-xylene |
Durene | 120 | 6-8 | 78-85 | 1,3-Bis(chloromethyl)-2,4,5,6-tetramethylbenzene |
The kinetic analysis reveals that solvent polarity directly correlates with reaction rate through stabilization of the rate-determining transition state [17] [37]. High-polarity solvents lower the activation barrier for electrophilic attack by stabilizing the developing positive charge in the sigma-complex intermediate [18] [28]. However, excessive polarity may lead to over-stabilization of intermediates, potentially altering reaction selectivity [17] [31].
1,3-Bis(chloromethyl)-2,4,5,6-tetramethylbenzene serves as a crucial building block in the construction of dendritic polymer architectures through its dual chloromethyl functionality that enables divergent branching patterns [1]. The compound acts as a branching unit in dendrimer synthesis, where the chloromethyl groups undergo nucleophilic substitution reactions with various nucleophiles to create branched molecular structures [1].
The synthetic utility of this compound in dendritic polymer formation stems from its ability to participate in controlled polymerization reactions. Research has demonstrated that bis-chloromethyl compounds serve as branching units in dendrimer synthesis, achieving yields ranging from 70-95% through nucleophilic substitution mechanisms [1]. The tetramethylbenzene core provides steric hindrance that influences the reaction selectivity and prevents uncontrolled cross-linking during the polymerization process.
Recent advances in dendritic polymer chemistry have shown that selenium-containing dendritic polymers, which can be synthesized using chloromethyl precursors like 1,3-bis(chloromethyl)-2,4,5,6-tetramethylbenzene, exhibit significant anticancer activity [1]. These selenium-incorporated dendritic structures demonstrate IC50 values in the micromolar range against breast cancer cell lines, with first-generation selenium dendrimers showing promising selectivity toward cancer cells over normal cells [1].
The incorporation of chloromethyl groups enables controlled degradation in dendritic structures through hydrolysis and solvolysis mechanisms, achieving yields of 80-90% [2]. This degradability feature is particularly valuable for biomedical applications where controlled release of therapeutic agents is desired. The presence of ester bonds in these dendritic structures makes them pH-responsive, with increased pH promoting faster degradation through depolymerization mechanisms from outer to inner layers of the dendritic structure [1].
Dendritic Application | Mechanism | Yield Range (%) | Key Advantage |
---|---|---|---|
Branching Unit Synthesis | Nucleophilic Substitution | 70-95 | Controlled Architecture |
Selenium-Dendrimer Formation | Redox-Mediated Assembly | 60-85 | Anticancer Activity |
Degradable Dendrimers | Hydrolysis/Solvolysis | 80-90 | Controlled Release |
The electrophilic nature of the chloromethyl groups in 1,3-bis(chloromethyl)-2,4,5,6-tetramethylbenzene makes it an effective template for directing supramolecular assembly processes [3]. The compound functions as an electrophilic template in assembly reactions, facilitating the formation of ordered supramolecular structures through electrophilic aromatic substitution mechanisms with yields ranging from 65-90% [3].
Template-directed assembly occurs through electrostatic interactions between the chloromethyl groups and complementary nucleophilic sites on assembly partners [4]. This approach has been successfully applied in the formation of chiral polyimine molecular capsules with polar interiors, where the chloromethyl compound serves as a directing agent for the assembly process [3]. The assembly process achieves yields of 70-95% through ion-dipole interactions that stabilize the resulting supramolecular architectures [4].
The formation of supramolecular capsules through dynamic covalent bonds represents another important application of this compound in template-directed assembly [3]. These capsular complexes are formed through imine formation reactions, achieving yields of 75-92% [3]. The unprecedented transfer of asymmetry has been observed from chiral components to the resulting supramolecular capsular assembly, demonstrating the compound's utility in creating stereochemically defined supramolecular structures [3].
Large-scale directed assembly of nanoparticles using nanotrench templates has been demonstrated, where chloromethyl-containing compounds facilitate the assembly process through electrostatic interactions [4]. This approach enables the formation of single nanoparticle lines as small as 10 nanometers wide and 100,000 nanometers long over areas of 2.25 square centimeters [4]. The assembly process is scalable and does not require specific surface chemistry treatments of either the template or the nanoparticles [4].
Assembly Strategy | Interaction Type | Yield Range (%) | Product Characteristics |
---|---|---|---|
Electrophilic Templating | Electrophilic Aromatic Substitution | 65-90 | Ordered Structures |
Electrostatic Assembly | Ion-Dipole Interactions | 70-95 | Stable Architectures |
Dynamic Covalent Assembly | Imine Formation | 75-92 | Reversible Structures |
1,3-Bis(chloromethyl)-2,4,5,6-tetramethylbenzene participates effectively in palladium-catalyzed cross-coupling reactions, serving as an electrophilic partner in various coupling processes [2] [5]. The chloromethyl groups undergo oxidative addition with palladium catalysts, enabling the formation of functionalized aromatic scaffolds through cross-coupling mechanisms with yields ranging from 60-95% [2].
Suzuki-Miyaura reactions represent a particularly important class of cross-coupling reactions where this compound can participate [5]. These reactions proceed via oxidative addition mechanisms where the palladium catalyst inserts into the carbon-chlorine bond of the chloromethyl groups [5]. The subsequent transmetalation step with organoborane reagents leads to the formation of new carbon-carbon bonds with yields of 70-98% [5].
The development of improved palladium-catalyzed cross-coupling methodologies has enabled better control over pre-catalyst reduction to generate the target complex species while avoiding phosphine oxidation [6]. For chloromethyl-containing substrates like 1,3-bis(chloromethyl)-2,4,5,6-tetramethylbenzene, the correct combination of counterion, ligand, and base allows perfect control of palladium(II) reduction to palladium(0) in the presence of primary alcohols [6].
Functionalized aromatic scaffolds are produced through sequential coupling reactions, where the two chloromethyl groups can undergo independent coupling reactions to create highly substituted aromatic compounds [6]. This approach enables the synthesis of complex aromatic architectures through reductive elimination mechanisms, achieving yields of 65-90% [6]. The presence of multiple methyl groups on the benzene ring provides steric hindrance that can influence the regioselectivity of the coupling reactions [7].
Recent advances in iron-catalyzed cross-coupling reactions have shown that chloromethyl-containing aromatic compounds can participate in carbon-carbon bond formation reactions using iron-based catalysts as alternatives to palladium systems [8]. These iron-catalyzed processes offer cost advantages and reduced environmental impact while maintaining effective coupling yields [8].
Cross-Coupling Type | Catalyst System | Mechanism | Yield Range (%) |
---|---|---|---|
Suzuki-Miyaura | Pd-Phosphine | Oxidative Addition/Transmetalation | 70-98 |
General Cross-Coupling | Pd-NHC | Oxidative Addition/Reductive Elimination | 60-95 |
Iron-Catalyzed | Fe-Ligand | Single Electron Transfer | 65-90 |
Sequential Coupling | Pd-Biphasic | Multiple Coupling Cycles | 65-90 |
The synthetic versatility of 1,3-bis(chloromethyl)-2,4,5,6-tetramethylbenzene in cross-coupling reactions is further enhanced by its ability to undergo selective mono-coupling reactions when appropriate reaction conditions are employed [2]. This selectivity enables the preparation of asymmetrically substituted aromatic compounds where one chloromethyl group is functionalized while the other remains available for subsequent transformations [2].
Application Area | Key Finding | Reaction Type | Yield Range (%) |
---|---|---|---|
Dendritic Polymer Architectures | Bis-chloromethyl compounds serve as branching units in dendrimer synthesis | Nucleophilic substitution | 70-95 |
Dendritic Polymer Architectures | Selenium-containing dendritic polymers show anticancer activity | Redox-mediated degradation | 60-85 |
Dendritic Polymer Architectures | Chloromethyl groups enable controlled degradation in dendritic structures | Hydrolysis/solvolysis | 80-90 |
Template-Directed Supramolecular Assembly | Chloromethyl derivatives act as electrophilic templates in assembly | Electrophilic aromatic substitution | 65-90 |
Template-Directed Supramolecular Assembly | Template-directed assembly occurs through electrostatic interactions | Ion-dipole interactions | 70-95 |
Template-Directed Supramolecular Assembly | Supramolecular capsules formed via dynamic covalent bonds | Imine formation | 75-92 |
Cross-Coupling Reactions | Palladium-catalyzed cross-coupling with chloromethyl substrates | Oxidative addition | 60-95 |
Cross-Coupling Reactions | Suzuki-Miyaura reactions proceed via oxidative addition mechanisms | Transmetalation | 70-98 |
Cross-Coupling Reactions | Functionalized aromatic scaffolds through sequential coupling | Reductive elimination | 65-90 |
Starting Material | Reaction Conditions | Product Type | Typical Yield (%) |
---|---|---|---|
Durene (1,2,4,5-tetramethylbenzene) | Blanc chloromethylation, ZnCl2 catalyst, 120°C | 1,3-Bis(chloromethyl)-2,4,5,6-tetramethylbenzene | 75-85 |
Formaldehyde + HCl | Lewis acid catalysis, anhydrous conditions | Chloromethyl aromatic derivatives | 60-80 |
Paraformaldehyde + ZnCl2 | Friedel-Crafts conditions, 60-80°C | Polymethylbenzene chloromethyl compounds | 70-90 |
Chloromethyl methyl ether | Acid-catalyzed electrophilic substitution | Functionalized chloromethyl aromatics | 65-85 |
Benzimidazole derivatives | Base-mediated nucleophilic substitution | N-heterocyclic carbene precursors | 80-95 |